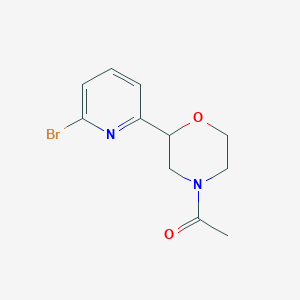

1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone

CAS No.: 1316221-41-6

Cat. No.: VC2570205

Molecular Formula: C11H13BrN2O2

Molecular Weight: 285.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1316221-41-6 |

|---|---|

| Molecular Formula | C11H13BrN2O2 |

| Molecular Weight | 285.14 g/mol |

| IUPAC Name | 1-[2-(6-bromopyridin-2-yl)morpholin-4-yl]ethanone |

| Standard InChI | InChI=1S/C11H13BrN2O2/c1-8(15)14-5-6-16-10(7-14)9-3-2-4-11(12)13-9/h2-4,10H,5-7H2,1H3 |

| Standard InChI Key | FZONIGROQZEXBZ-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCOC(C1)C2=NC(=CC=C2)Br |

| Canonical SMILES | CC(=O)N1CCOC(C1)C2=NC(=CC=C2)Br |

Introduction

1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone is a synthetic organic compound that integrates a brominated pyridine moiety with a morpholine group. This compound is notable for its complex structure and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Synthesis and Characterization

The synthesis of 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone typically involves several key steps, including the use of specific reagents and conditions tailored to achieve the desired chemical transformations. Techniques such as thin-layer chromatography (TLC), NMR, and mass spectrometry (MS) are used to analyze the yield and purity of the final product.

Chemical Reactivity

The reactivity of this compound is influenced by both the electron-withdrawing nature of the bromine atom and the basicity of the morpholine nitrogen, making it a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions.

Biological Activity and Applications

Research indicates that compounds like 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone may exhibit biological activities through interactions at specific biological targets. Data supporting these mechanisms often come from biological assays that evaluate the compound's efficacy against target proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume